molecular formula C26H26ClN3 B1662895 Rupatadine CAS No. 158876-82-5

Rupatadine

Numéro de catalogue B1662895
Numéro CAS: 158876-82-5
Poids moléculaire: 416 g/mol
Clé InChI: WUZYKBABMWJHDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rupatadine is a second-generation antihistamine and platelet-activating factor antagonist used to treat allergies . It was discovered and developed by Uriach and is marketed as Rupafin and under several other trade names . It is used for the symptomatic relief of nasal and non-nasal symptoms of seasonal allergic rhinitis and perennial allergic rhinitis in patients 2 years of age and older .


Synthesis Analysis

Rupatadine is synthesized by phase transfer catalysed N-alkylation of Desloratadine in a biphasic solvent system using aqueous alkali . Another synthesis method involves adding Loratadine, sodium hydroxide, dehydrated alcohol, and purified water in a reaction flask and conducting a temperature rising reflux reaction under nitrogen protection .


Molecular Structure Analysis

Rupatadine has a molecular formula of C26H26ClN3 and a molar mass of 415.97 g/mol . The IUPAC name for Rupatadine is 8-Chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[5,6]cyclohepta[1,2-b]pyridine .


Physical And Chemical Properties Analysis

Rupatadine has a molecular weight of 416.0 g/mol and a chemical formula of C26H26ClN3 . It is rapidly absorbed with a Tmax of 1 h .

Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Clinical Pharmacy .

Summary of the Application

Rupatadine is an antihistaminic drug used for the treatment of allergic rhinitis and chronic idiopathic urticaria . It can also be used as a safe and effective alternative to loratadine .

Methods of Application or Experimental Procedures

In a randomized parallel group study, the efficacy of rupatadine was compared with loratadine in the treatment of seasonal allergic rhinitis . The bioequivalence study was conducted in a crossover design involving 24 volunteers .

Results or Outcomes

The average recovery of rupatadine from human plasma was 87.567%, and the correlation coefficient (r2) obtained was 0.9997 . Results of the bioavailability study showed that both generic and reference products are bioequivalent .

Rupatadine as a Non-Sedating Antihistamine with PAF-Antagonist Effects

Specific Scientific Field

Pharmacology .

Summary of the Application

Rupatadine is a modern non-sedating H1-antihistamine that also has antagonist effects on platelet-activating factor (PAF) . It is used for the treatment of allergic rhinitis and urticaria in adults and children aged over 12 years .

Methods of Application or Experimental Procedures

Rupatadine is commercially available in Spain as 10-mg tablets and has already been approved in several other European countries . It has been available in Germany for the treatment of allergic rhinitis and chronic urticaria in adults and children aged over 12 years under the tradename Rupafin® 10 mg since August 1, 2008, and under the tradename Urtimed® since 2010 .

Results or Outcomes

Rupatadine has been found to be effective and safe in a variety of randomized clinical trials both in both seasonal and perennial allergic rhinitis, as well as in chronic urticaria .

Rupatadine for Symptomatic Relief in Seasonal and Perennial Rhinitis

Specific Scientific Field

Pharmacology .

Summary of the Application

Rupatadine is a dual histamine H1 receptor and platelet activating factor receptor antagonist that is used for symptomatic relief in seasonal and perennial rhinitis .

Methods of Application or Experimental Procedures

Rupatadine is administered orally for the treatment of symptoms of allergic rhinitis .

Results or Outcomes

Rupatadine has been found to be effective in providing symptomatic relief in seasonal and perennial rhinitis .

Rupatadine for Chronic Spontaneous Urticaria

Specific Scientific Field

Pharmacology .

Summary of the Application

Rupatadine is used for the treatment of chronic spontaneous urticaria .

Methods of Application or Experimental Procedures

Rupatadine is administered orally for the treatment of symptoms of chronic spontaneous urticaria .

Results or Outcomes

Rupatadine has been found to be effective in providing symptomatic relief in chronic spontaneous urticaria .

Rupatadine for Symptomatic Relief in Seasonal and Perennial Rhinitis

Specific Scientific Field

Pharmacology .

Summary of the Application

Rupatadine is a dual histamine H1 receptor and platelet activating factor receptor antagonist that is used for symptomatic relief in seasonal and perennial rhinitis .

Methods of Application or Experimental Procedures

Rupatadine is administered orally for the treatment of symptoms of allergic rhinitis .

Results or Outcomes

Rupatadine has been found to be effective in providing symptomatic relief in seasonal and perennial rhinitis .

Rupatadine for Chronic Spontaneous Urticaria

Specific Scientific Field

Pharmacology .

Summary of the Application

Rupatadine is used for the treatment of chronic spontaneous urticaria .

Methods of Application or Experimental Procedures

Rupatadine is administered orally for the treatment of symptoms of chronic spontaneous urticaria .

Results or Outcomes

Rupatadine has been found to be effective in providing symptomatic relief in chronic spontaneous urticaria .

Propriétés

IUPAC Name

13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZYKBABMWJHDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166534
Record name Rupatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rupatadine is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist. During allergic response mast cells undergo degranulation, releasing histamine and other substances. Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorhea, itching, and swelling. PAF is produced from phospholipids cleaved by phospholipase A2. It acts to produce vascular leakage which contributes to rhinorhea and nasal blockage. By blocking both the H1 receptor and PAF receptor, rupatidine prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms.
Record name Rupatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rupatadine

CAS RN

158876-82-5
Record name Rupatadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158876-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rupatadine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rupatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rupatadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUPATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AE8M83G3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rupatadine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

194-201
Record name Rupatadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11614
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rupatadine
Reactant of Route 2
Reactant of Route 2
Rupatadine
Reactant of Route 3
Reactant of Route 3
Rupatadine
Reactant of Route 4
Reactant of Route 4
Rupatadine
Reactant of Route 5
Reactant of Route 5
Rupatadine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Rupatadine

Citations

For This Compound
4,190
Citations
J Mullol, J Bousquet, C Bachert, GW Canonica… - Allergy, 2015 - Wiley Online Library
… observational studies of rupatadine in everyday clinical … pivotal clinical studies of rupatadine and examine new clinical … the efficacy and safety of rupatadine in other indications such as …
Number of citations: 0 onlinelibrary.wiley.com
SJ Keam, GL Plosker - Drugs, 2007 - Springer
… of rupatadine, increasing systemic exposure to rupatadine … rupatadine t ½ or systemic exposure to rupatadine metabolites.[18,21] Although administering grapefruit juice with rupatadine …
Number of citations: 0 link.springer.com
J Mullol, J Bousquet, C Bachert, WG Canonica… - Allergy, 2008 - Wiley Online Library
… In this review of rupatadine, a newer dual inhibitor of histamine H1- and PAF-receptors, we … rupatadine, and importantly its longer term utility in everyday life. In clinical trials, rupatadine …
Number of citations: 0 onlinelibrary.wiley.com
C Picado - Expert opinion on pharmacotherapy, 2006 - Taylor & Francis
… In the treatment of these diseases, rupatadine is at least as effective as … of rupatadine has been evidenced in various studies, including a long-term (1-year) safety study. Rupatadine …
Number of citations: 0 www.tandfonline.com
…, E Arnaiz, Rupatadine Urticaria Study Group - Allergy, 2007 - Wiley Online Library
… 10 and 20 mg rupatadine, respectively, compared with placebo (44.9%). Both doses of rupatadine were not significantly … Rupatadine 10 mg had an overall better adverse event profile. …
Number of citations: 0 onlinelibrary.wiley.com
S Shamizadeh, K Brockow, J Ring - Allergo journal international, 2014 - Springer
… Rupatadine is a modern non-sedating H1-antihistamine that … Rupatadine has been found to be effective and safe Iin a … chronic urticaria Rupatadine has been found as effective and safe. …
Number of citations: 0 link.springer.com
A Gimenez-Arnau, I Izquierdo… - Journal of the European …, 2009 - europepmc.org
… trials demonstrated rupatadine efficacy and safety … rupatadine 20 mg daily resulted in a higher percentage of patients with response of 75% symptom reduction or better than rupatadine …
Number of citations: 0 europepmc.org
P Potter, E Mitha, L Barkai, G Mezei… - Pediatric Allergy and …, 2016 - Wiley Online Library
… This study reports the efficacy and safety of rupatadine, a … A new oral solution of rupatadine (1 mg/ml) has been recently … and safety of rupatadine in the treatment of CSU in children. …
Number of citations: 0 onlinelibrary.wiley.com
M Abajian, L Curto-Barredo, K Krause, E Santamaria… - 2016 - refubium.fu-berlin.de
… of rupatadine. A total of 23 patients were randomized to receive placebo, rupatadine 20 mg/day, and rupatadine … assessment of safety and tolerability of rupatadine. Both 20 and 40 mg …
Number of citations: 0 refubium.fu-berlin.de
M Merlos, M Giral, D Balsa, R Ferrando… - … of Pharmacology and …, 1997 - ASPET
… Overall, rupatadine combines histamine and PAF antagonist activities in vivo with high … , whereas rupatadine’s PAF antagonist effects were near those of WEB-2086. Rupatadine is …
Number of citations: 0 jpet.aspetjournals.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.